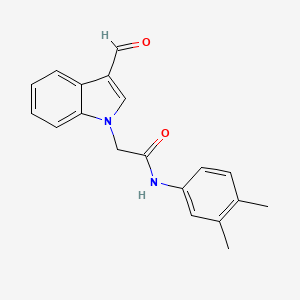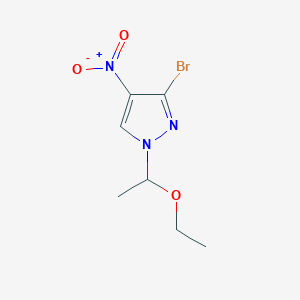
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is a chemical compound with the CAS Number: 880767-18-0 . It has a molecular weight of 219.08 . The IUPAC name for this compound is 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole . The compound is typically stored at ambient temperature .
Physical And Chemical Properties Analysis
3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Precursors: Brominated trihalomethylenones, similar to 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, are used as precursors for the synthesis of various pyrazoles. These compounds undergo cyclocondensation reactions and substitution reactions, leading to a range of derivatives with potential applications in chemistry and pharmacology (Martins et al., 2013).
- Novel Syntheses: The compound has been used in the synthesis of new 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles under mild conditions, highlighting its versatility in producing complex molecules (Zhang et al., 2006).
Biological and Medicinal Applications
- Insecticidal and Fungicidal Activities: Some derivatives of 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole have shown promising insecticidal and fungicidal properties. This application is particularly relevant in agricultural sciences and pest control (Zhu et al., 2014).
- Antitumor Activity: Certain pyrazole derivatives, including those related to 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, have exhibited antitumor activity. This suggests potential applications in cancer research and therapy (Huang et al., 2017).
Material Science and Molecular Studies
- X-Ray Supramolecular Structure: Studies involving similar pyrazole compounds have focused on their molecular and supramolecular structures using X-ray diffraction, contributing to the field of material science (Padilla-Martínez et al., 2011).
Analytical Chemistry
- NMR Spectroscopy and Synthesis: The synthesis and characterization of pyrazole compounds, including 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, have been explored using NMR spectroscopy. This is crucial for understanding their chemical behavior and potential applications in analytical chemistry (Evecen et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P271;P261;P280, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-1-(1-ethoxyethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3/c1-3-14-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGNCMYDOXOTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

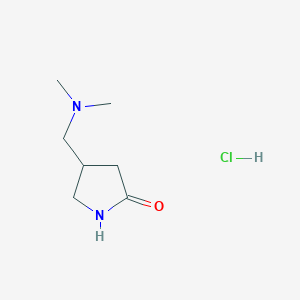
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
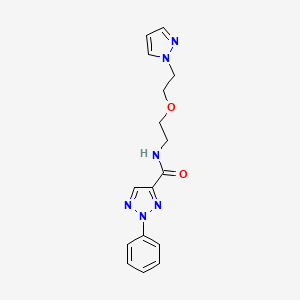
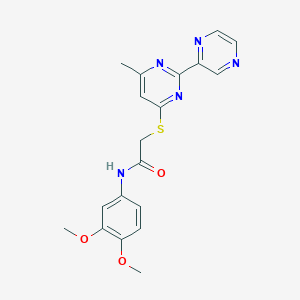
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)





![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)

